

H-(Gly)3-Lys(N3)-OH hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: **H-(Gly)3-Lys(N3)-OH hydrochloride**

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In-Depth Technical Guide: H-(Gly)3-Lys(N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and potential applications of **H-(Gly)3-Lys(N3)-OH hydrochloride**, a valuable reagent in the field of bioconjugation and chemical biology.

Core Molecular Data

The fundamental chemical properties of **H-(Gly)3-Lys(N3)-OH hydrochloride** are summarized below.

Property	Value
Molecular Formula	C12H22CIN7O5[1]
Molecular Weight	379.8 g/mol [1]
Purity	> 96%[1]
CAS Number	2737202-70-7[1][2]

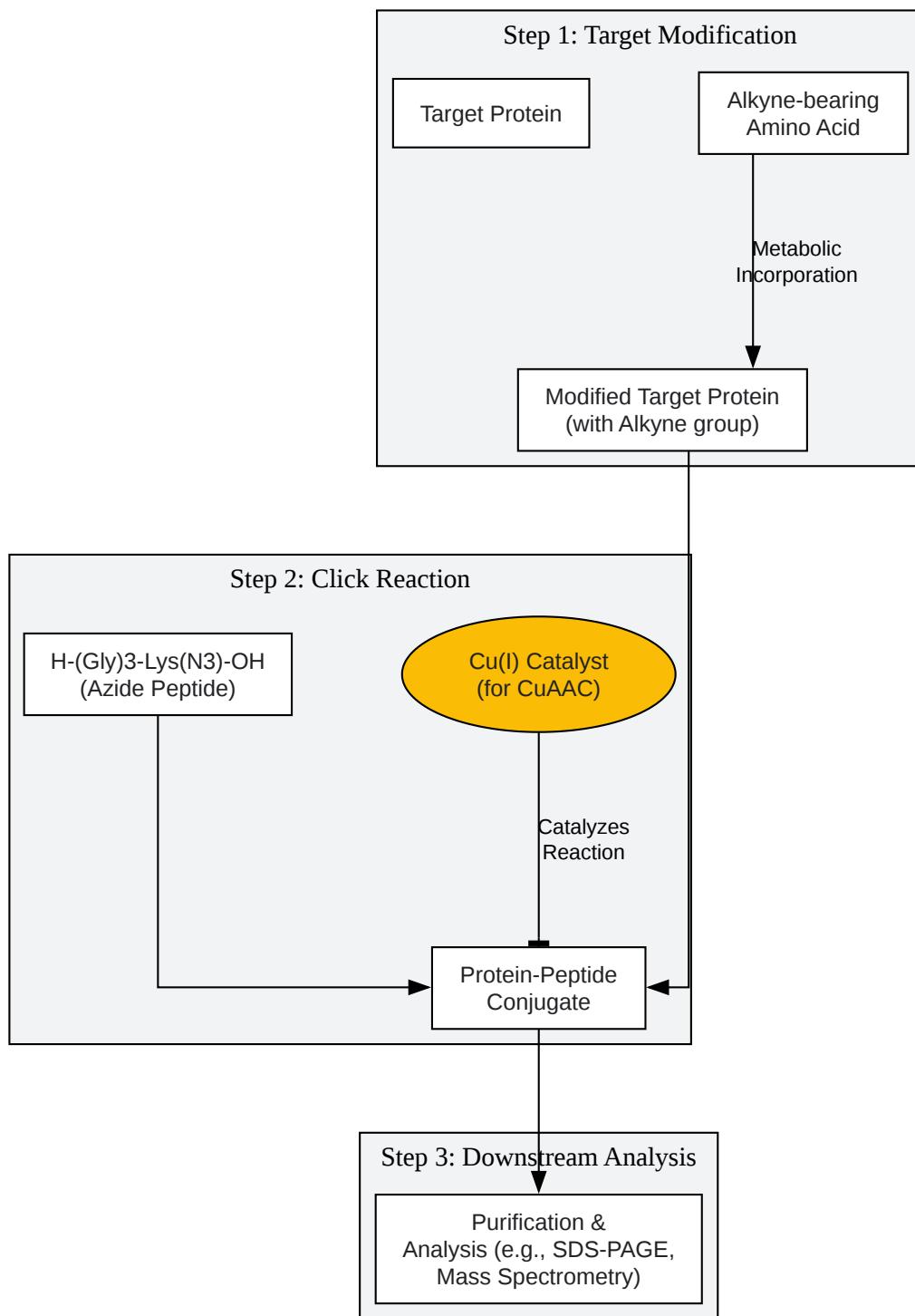
Overview and Applications

H-(Gly)3-Lys(N3)-OH hydrochloride is a peptide-based click chemistry reagent.^{[2][3]} The presence of an azide group (N3) on the lysine residue allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group.^{[2][4]} This reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry due to its high yield, specificity, and biocompatibility.^[2] The molecule can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a copper catalyst which can be cytotoxic.^{[2][4]}

The triglycine ((Gly)3) linker provides a flexible spacer, which can be advantageous in various bioconjugation applications, such as in the development of antibody-drug conjugates (ADCs).

Conceptual Experimental Workflow: Bioconjugation via Click Chemistry

The following diagram illustrates a generalized workflow for utilizing **H-(Gly)3-Lys(N3)-OH hydrochloride** to label a target protein that has been metabolically engineered to contain an alkyne group.

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Caption: Conceptual workflow for protein labeling using **H-(Gly)3-Lys(N3)-OH hydrochloride** via click chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a generalized protocol for the conjugation of **H-(Gly)3-Lys(N3)-OH hydrochloride** to an alkyne-modified protein. Note: This is a representative protocol and may require optimization for specific applications.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **H-(Gly)3-Lys(N3)-OH hydrochloride**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Ligand stock solution (e.g., 50 mM TBTA in DMSO/t-butanol)
- Degassed reaction buffer

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **H-(Gly)3-Lys(N3)-OH hydrochloride** (e.g., 10 mM in water or a suitable buffer). A 5- to 20-fold molar excess over the protein is typically used.
- Reaction Assembly (Final concentrations are suggested starting points):
 - In a microcentrifuge tube, combine the alkyne-modified protein solution and the **H-(Gly)3-Lys(N3)-OH hydrochloride** stock solution.

- Add the ligand (e.g., TBTA) to a final concentration of 1 mM. The ligand stabilizes the Cu(I) oxidation state.
- Add the reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM.
- Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM. Gently mix the components.

- Incubation:
- Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) if the protein is sensitive to room temperature.

- Quenching and Purification:
- The reaction can be quenched by the addition of a chelating agent like EDTA.
- Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography specific to the protein of interest.

- Analysis:
- Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or functional assays.

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